molecular formula C8H5Cl2NS2 B14008215 5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole CAS No. 62601-20-1

5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B14008215
CAS No.: 62601-20-1
M. Wt: 250.2 g/mol
InChI Key: KXPJHVYDXQNJQL-UHFFFAOYSA-N
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Description

BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with chlorine and chloromethylthio substituents. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- typically involves the reaction of 2-aminobenzenethiol with chloromethyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .

Scientific Research Applications

BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and chloromethylthio groups allows for versatile chemical modifications and enhances its potential in various applications .

Properties

CAS No.

62601-20-1

Molecular Formula

C8H5Cl2NS2

Molecular Weight

250.2 g/mol

IUPAC Name

5-chloro-2-(chloromethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NS2/c9-4-12-8-11-6-3-5(10)1-2-7(6)13-8/h1-3H,4H2

InChI Key

KXPJHVYDXQNJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)SCCl

Origin of Product

United States

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